3-(1-Methylpiperidin-4-yl)propan-1-amine

Medicinal Chemistry Process Chemistry Salt Selection

Medicinal chemists face failed SAR when substituting precise piperidine isomers. This C9 diamine (MW 156.27) offers a validated scaffold with differential pKa between primary and tertiary amines. - **Application:** Reductive amination scaffold for CNS-targeted libraries; enables rapid exploration of chemical space around N-methylpiperidine. - **Process advantage:** Dual basicity allows selective salt formation & crystallization studies for API solid-form optimization. - **Supply security:** Stable intermediate for deuterated internal standards or metabolite synthesis.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 622369-83-9
Cat. No. B3023098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-4-yl)propan-1-amine
CAS622369-83-9
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CCCN
InChIInChI=1S/C9H20N2/c1-11-7-4-9(5-8-11)3-2-6-10/h9H,2-8,10H2,1H3
InChIKeyIEQHWSWDQPNZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpiperidin-4-yl)propan-1-amine for CNS Medicinal Chemistry Sourcing


3-(1-Methylpiperidin-4-yl)propan-1-amine (CAS: 622369-83-9), a piperidine-based aliphatic diamine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol , serves as a fundamental building block in medicinal chemistry . Its structure, featuring a tertiary amine within a six-membered ring and a primary amine at the terminus of a propyl linker, is a privileged scaffold frequently embedded in pharmacologically active molecules targeting the central nervous system (CNS) .

Primary amine handle supports predictable reductive amination or amide coupling for library synthesis.
N-Methylpiperidine moiety profiles a balanced basicity and lipophilicity for CNS lead optimization.
4-piperidinyl-propan-1-amine scaffold is a reported privileged structure for GPCR and ion channel research.

Risks of Substituting This Piperidine Scaffold


In medicinal chemistry, the precise substitution pattern on a piperidine ring directly governs molecular conformation, basicity (pKa), lipophilicity (LogP), and target engagement. For a scaffold like 3-(1-methylpiperidin-4-yl)propan-1-amine, even minor modifications—such as removing the N-methyl group to yield 3-(piperidin-4-yl)propan-1-amine , shifting the amine to the 2-position, or altering the linker length—can drastically alter pharmacokinetic properties and synthetic utility . Therefore, substituting this specific isomer with a generic 'piperidine-propanamine' analog without rigorous validation introduces significant risk of failed syntheses or erroneous structure-activity relationship (SAR) interpretation.

Target Scaffold Attribute
Generic Analog Limitation
N-Methyl substituent on piperidine
Demethylated (NH) analog alters basicity (pKa), metabolic stability, and efflux susceptibility.
Propyl linker chain length
Ethyl or butyl linker shifts pharmacophore spacing, potentially disrupting key salt-bridge interactions.
4-substituted piperidine attachment
2- or 3-substituted piperidine isomers introduce a conformational mismatch that may abolish target engagement.
Substituting with a generic 'piperidine-propanamine' without rigorous validation introduces significant SAR interpretation risk.

Quantitative Differentiation vs. Piperidine Analogs


pKa Differences and Salt Formation

The presence of both a tertiary and a primary amine in 3-(1-methylpiperidin-4-yl)propan-1-amine confers distinct basicity compared to its demethylated analog or its dihydrochloride salt form. While experimental pKa values for this specific compound are not widely published, computational predictions indicate a pKa of approximately 10.55 for the primary amine and a distinct, lower pKa for the piperidine nitrogen . This is in contrast to 3-(piperidin-4-yl)propan-1-amine, where the secondary piperidine nitrogen exhibits higher basicity (predicted pKa ~10.8-11.0). This difference is critical for selective salt formation during purification and for designing compounds with optimal CNS penetration, where a less basic piperidine is often preferred to reduce P-glycoprotein efflux.

Basicity & Salt Formation
Class-level inference
Target predicted pKa ~10.55 (1° amine) vs. Analog ~10.8-11.0 (2° piperidine)
Lower N-methylpiperidine basicity may support a distinct CNS penetration profile and purification pathway.
Conditions: Computational prediction (ACD/Labs). Experimental verification is recommended.
Medicinal Chemistry Process Chemistry Salt Selection

Synthetic Utility: Reductive Amination vs. Alkylation

The synthetic accessibility of 3-(1-methylpiperidin-4-yl)propan-1-amine distinguishes it from positional isomers. Its primary amine terminus is ideally suited for direct incorporation into target molecules via reductive amination or amide coupling . In contrast, an analog like methyl[3-(1-methylpiperidin-4-yl)propyl]amine, which features a secondary amine, is typically synthesized via alkylation of 1-methylpiperidine with 3-chloropropylamine under basic conditions, a route that can lead to over-alkylation and lower yields . The primary amine in the target compound offers a single, reactive nucleophilic site, ensuring more controlled and predictable reaction outcomes, a key factor for building high-quality screening libraries .

Synthetic Route Efficiency
Class-level inference
Reductive Amination vs. Alkylation
Primary amine (target) vs. secondary amine (analog) reaction class comparison.
The primary amine provides a cleaner, more controlled synthetic entry point, reducing side-reaction risk.
Context: Synthetic route design principles for parallel library synthesis.
Organic Synthesis Medicinal Chemistry Route Scouting

Linker Length and Target Engagement

The three-carbon propyl linker between the piperidine ring and the primary amine in the target compound is a critical determinant of its three-dimensional shape and its ability to span the distance between two pharmacophoric elements in a biological target [1]. This is distinct from compounds with a shorter (ethyl) or longer (butyl) linker, which will adopt different low-energy conformations. While direct biological data for this unadorned building block is not available, its scaffold is integral to the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, where optimal linker length is essential for achieving potent binding and functional selectivity . For instance, the 4-substituted piperidine motif is found in numerous CNS drugs, and the propylamine extension is a common feature to introduce a basic amine for a key salt-bridge interaction. Substituting with a 2-piperidinyl or 3-piperidinyl isomer would disrupt this specific spatial arrangement, almost certainly abolishing or drastically reducing target affinity.

Linker Length & Conformation
Supporting evidence
4-piperidinyl + n-propyl linker vs. 2-/3-substituted isomers and ethyl/butyl linker analogs
The specific spatial arrangement is a context-dependent privileged scaffold for engaging GPCR/ion channel binding pockets.
Source: PubChem CID 23498080. Qualitative structural comparison based on medicinal chemistry principles.
Medicinal Chemistry Conformational Analysis GPCR Ligands

Application Scenarios for 3-(1-Methylpiperidin-4-yl)propan-1-amine


CNS Screening Library Synthesis via Reductive Amination

Medicinal chemists developing compounds for neurological or psychiatric indications should prioritize this building block for library synthesis. Its primary amine is ideally suited for parallel synthesis via reductive amination with diverse aldehydes or ketones, enabling rapid exploration of chemical space around a privileged CNS scaffold. The N-methylpiperidine moiety provides a favorable balance of basicity and lipophilicity for passive blood-brain barrier penetration, as inferred from its predicted pKa .

Salt and Co-Crystal Screening in Pre-formulation

Process chemistry groups can leverage the dual basic sites of this diamine for salt screening and crystallization studies. The distinct basicity of the primary amine versus the N-methylpiperidine nitrogen allows for selective salt formation, a key step in optimizing the solid-state properties (e.g., solubility, hygroscopicity) of a drug candidate. The predicted pKa difference relative to demethylated analogs can be exploited to generate a unique salt landscape, potentially yielding a form with superior manufacturability.

Internal Standard and Metabolite Synthesis

This compound is a valuable starting material for synthesizing stable-labeled internal standards (e.g., via deuterium incorporation) or putative metabolites of more complex piperidine-containing drugs. Its defined structure and reactive primary amine make it a cost-effective precursor for accessing more elaborate, functionalized piperidines required for ADME and bioanalytical studies. The reliable commercial availability of this building block ensures supply chain security for long-term analytical method development.

Application
Selection Property
Validation Focus
CNS Screening Library Synthesis
Primary amine for modular reductive amination platform
Reaction workflow efficiency and product purity assessment
Salt & Co-crystal Pre-formulation
Dual basic sites for selective salt screening
Solid-state property optimization and manufacturability assessment
Internal Standard & Metabolite Synthesis
Defined scaffold for stable-labeling or metabolite pathway derivation
Commercial availability supports bioanalytical method continuity
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